

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocarbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9H-Carbazol-3-amine**

Cat. No.: **B1294855**

[Get Quote](#)

Introduction

3-Aminocarbazole is a heterocyclic aromatic amine based on the carbazole framework. Carbazole itself is a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring. The addition of an amino group at the 3-position significantly influences its chemical reactivity and physical properties, making it a valuable building block in various fields.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aminocarbazole and its widely used derivative, 3-amino-9-ethylcarbazole, tailored for researchers, scientists, and drug development professionals.

Carbazole derivatives are recognized for their promising electronic and optical properties, such as photoconductivity, which has led to their use in electronic devices like organic light-emitting diodes (OLEDs).^[1] Beyond materials science, these compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.^{[1][2]} 3-Aminocarbazole, in particular, serves as a versatile precursor for synthesizing more complex, biologically active annulated carbazoles.^{[1][3]}

Physicochemical Properties

The physicochemical characteristics of 3-aminocarbazole and its N-ethylated analog are crucial for their application in synthesis and drug design. These properties dictate their solubility,

stability, and interaction with biological systems.

3-Aminocarbazole

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂	[4][5]
Molecular Weight	182.22 g/mol	[4][5]
Appearance	Crystalline compound	[6]
Melting Point	Not explicitly available	
Boiling Point	Not explicitly available	
Solubility	Data not available	
pKa	Data not available	
LogP	2.93 (Calculated)	[5]

3-Amino-9-ethylcarbazole

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ N ₂	[7][8]
Molecular Weight	210.27 g/mol	[6][7]
Appearance	Tan powder or chunks[6][9]	[6][9]
Melting Point	98-100 °C[7][8]	[7][8]
Boiling Point	Data not available	
Water Solubility	Insoluble[10][11]	[10][11]
<p>- Soluble in DMSO (42 mg/mL) [10]- Soluble in Ethanol (21 mg/mL)[10]- Soluble in Ethanol: Acetic Acid (2:1) at 50 mg/mL[7][12]</p>		
Other Solvents		
Storage Temperature	2-8°C	[7][12]

Experimental Protocols

Synthesis of 3-Aminocarbazole

A straightforward and high-yield method for the preparation of 3-aminocarbazole involves a two-step process starting from carbazole.[\[1\]](#)

Step 1: Nitration of Carbazole

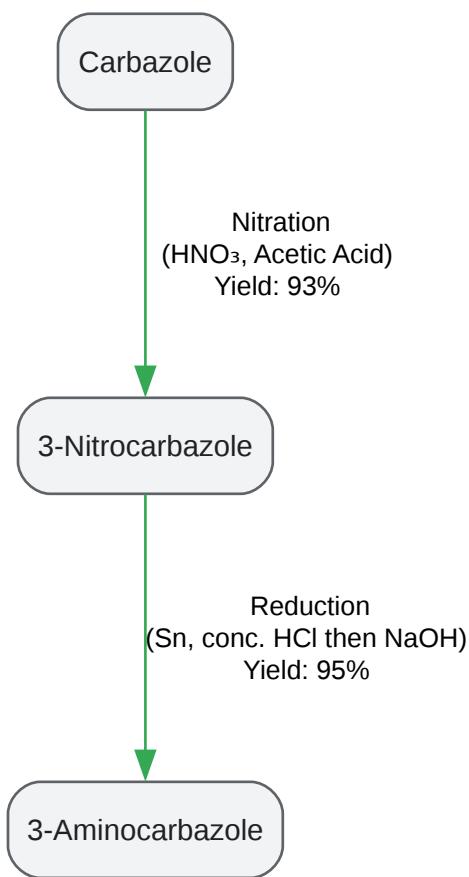
- Carbazole is treated with a mixture of nitric acid and acetic acid at room temperature.
- This reaction regioselectively yields 3-nitrocarbazole with a reported yield of 93%.[\[1\]](#)

Step 2: Reduction of 3-Nitrocarbazole

- The resulting 3-nitrocarbazole is reduced using tin (Sn) in the presence of concentrated hydrochloric acid (HCl).[\[1\]](#)
- The reaction mixture is then neutralized with sodium hydroxide (NaOH).
- This step produces 3-aminocarbazole with a high chemical yield of 95%.[\[1\]](#)

Synthesis of 3-Amino-9-ethylcarbazole

A common synthesis protocol for 3-amino-9-ethylcarbazole involves the reduction of 3-nitro-N-ethylcarbazole.[\[13\]](#)

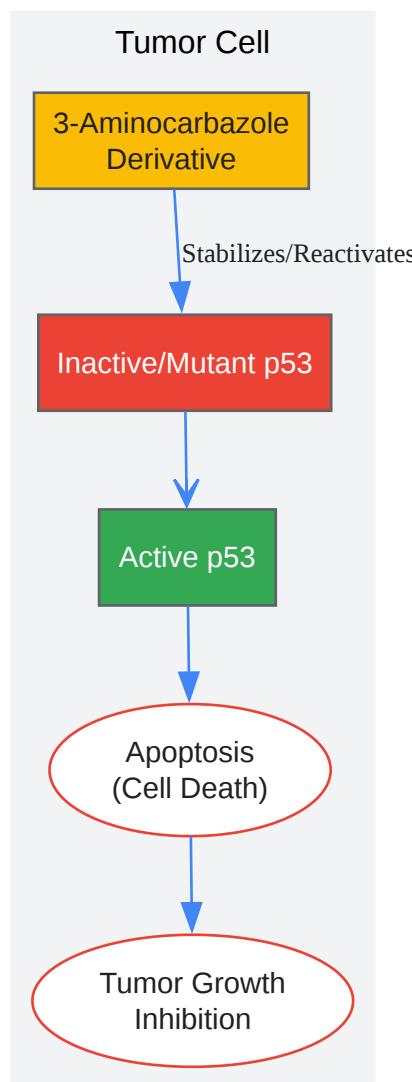

- A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) is prepared in 100 ml of concentrated hydrochloric acid.
- The solution is heated for 3 hours at 92°C.[\[13\]](#)
- After heating, the solution is cooled on ice and cautiously made basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.
- The resulting product is filtered off and washed with the sodium hydroxide solution, followed by copious amounts of water.[\[13\]](#)

- The product is air-dried. Recrystallization from a pyridine/water mixture yields light-green needles with a reported yield of 82%.[\[13\]](#)

Visualizations

Experimental Workflow: Synthesis of 3-Aminocarbazole

The following diagram illustrates the two-step synthesis of 3-aminocarbazole from carbazole.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3-aminocarbazole.

Biological Pathway: Potential Role in p53 Activation

Carbazole derivatives have been investigated for their antitumor properties, which can involve the reactivation of the p53 tumor suppressor pathway.[\[14\]](#)[\[15\]](#) The diagram below provides a simplified overview of this potential mechanism of action.

[Click to download full resolution via product page](#)

Caption: Simplified p53 signaling pathway activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.tubitak.gov.tr

- 2. echemcom.com [echemcom.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Amino-9-ethylcarbazole, 95% | Fisher Scientific [fishersci.ca]
- 9. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 3-Amino-9-ethylcarbazole, 90%, tech. | Fisher Scientific [fishersci.ca]
- 12. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
- 14. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocarbazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294855#physicochemical-properties-of-3-aminocarbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com